2-Aminopyridine-3,5-dicarbonitrile

CAS No.: 78473-10-6

Cat. No.: VC2323708

Molecular Formula: C7H4N4

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78473-10-6 |

|---|---|

| Molecular Formula | C7H4N4 |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | 2-aminopyridine-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) |

| Standard InChI Key | YLZXGBMEWRIPQX-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C#N)N)C#N |

| Canonical SMILES | C1=C(C=NC(=C1C#N)N)C#N |

Introduction

Chemical Properties and Structure

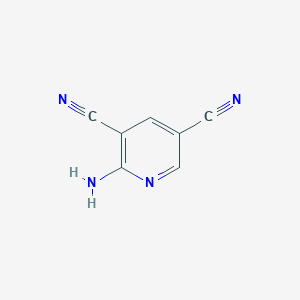

2-Aminopyridine-3,5-dicarbonitrile is an organic compound with the chemical formula C₇H₄N₄ and a molecular weight of 144.14 g/mol . It contains a pyridine ring with an amino group at the 2-position and two nitrile (cyano) groups at the 3 and 5 positions. The structural characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄N₄ |

| Molecular Weight | 144.14 g/mol |

| MDL Number | MFCD00462247 |

| PubChem CID | 295912 |

| IUPAC Name | 2-aminopyridine-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) |

| InChI Key | YLZXGBMEWRIPQX-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C#N)N)C#N |

| Physical Appearance | Powder |

| Boiling Point | 332.1 °C at 760 mmHg |

| Density | 1.35 g/cm³ |

| Storage Temperature | Room Temperature |

The compound typically appears as a powder and has a boiling point of 332.1°C at 760 mmHg with a density of 1.35 g/cm³ . It is generally stored at room temperature, indicating reasonable stability under normal conditions.

| Safety Information | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H312-H315-H319-H332-H335 |

| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 |

These hazard and precautionary statements indicate that the compound may cause acute toxicity if swallowed or in contact with skin, can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Appropriate safety measures should therefore be implemented when handling this compound.

Synthesis Methods

The synthesis of 2-aminopyridine-3,5-dicarbonitrile and its derivatives has evolved significantly over the past decades. While the compound itself serves as an important intermediate, much of the research has focused on its sulfanyl derivatives due to their enhanced biological activities.

Historical Development

The catalytic synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile with spectroscopic evidence was first performed in 1981 by S. Kambe and colleagues using a one-pot three-component reaction (3CR) protocol . This pioneering work established two primary pathways for synthesis:

-

Reaction of 2-arylidenemalononitrile with thiol (pathway I)

-

Reaction of thiol with malononitrile (pathway II)

Both pathways resulted in the formation of intermediate imines, with triethylamine used as the catalyst in ethanol, yielding pyridines in 17% to 49% depending on the aromatic substituents in the starting materials .

Modern Synthesis Approaches

Recent advances in synthesis methods have focused on improving reaction conditions, increasing yields, and developing more environmentally friendly approaches. The synthesis of 2-aminopyridine-3,5-dicarbonitrile and its derivatives now follows two main approaches:

-

Pseudo-four-component reaction (pseudo-4CR): Condensation of two malononitrile molecules with thiols and aldehydes

-

Three-component condensation (3CR): Cyclocondensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles

These methods have been refined to address previous drawbacks such as low yields, lengthy reaction times, harsh conditions, and toxic catalysts .

Catalytic Methods

Significant progress has been made in the catalysis of 2-aminopyridine-3,5-dicarbonitrile synthesis, resulting in improved product yields and milder reaction conditions. Various catalysts have been employed, including L-Arginine, which has shown promising results when used at 20 mol% concentration in water under reflux conditions, yielding products in the range of 81-96% with relatively short reaction times (30-90 minutes) .

The table below summarizes some recent catalytic approaches to the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines:

| Catalyst | Solvent | Temperature | Reaction Time (min) | Yield (%) | Substituents |

|---|---|---|---|---|---|

| L-Arginine (20 mol%) | H₂O | Reflux | 30-90 | 81-96 | R = C₆H₁₁; Ph; Bn; 2-NH₂-C₆H₄; 2-CH₃-C₆H₄ |

This data represents just one of many catalytic systems that have been developed, with over 60 examples of target compounds documented with various conditions, yields, and applications .

Biological Activities

2-Aminopyridine-3,5-dicarbonitrile and its derivatives exhibit diverse biological activities, making them valuable scaffolds for drug development.

Prion Inhibition Properties

One of the most significant biological activities of 2-aminopyridine-3,5-dicarbonitrile compounds is their ability to inhibit prion replication. These compounds were identified as mimetics of dominant-negative prion protein mutants . In a comprehensive structure-activity relationship study, researchers identified compounds with significantly improved bioactivity (approximately 40-fold) against replication of the infectious prion isoform (PrPSc) .

The compound designated as Cp-60 specifically inhibits the accumulation of PrP, demonstrating the potential of this scaffold in the development of anti-prion therapeutics . The pharmacokinetic profiles of some derivatives were deemed suitable for evaluation in animal models of prion disease, suggesting promising translational potential .

Interaction with Adenosine Receptors

2-Aminopyridine-3,5-dicarbonitrile derivatives have shown significant activity as adenosine receptor modulators. Research has identified non-nucleoside agonists with low nanomolar activity and improved selectivity towards adenosine receptors (ARs) of A1, A2A, and A2B subtypes .

The compound has been tested for its inhibitory constant against human adenosine A3 receptors, with some derivatives showing activity at concentrations below 10μM . This interaction with adenosine receptors suggests potential applications in treating conditions such as cardiovascular diseases, inflammation, and neurological disorders.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the 2-aminopyridine-3,5-dicarbonitrile scaffold affect biological activity.

Prion Inhibition SAR

A detailed SAR study conducted by May et al. focused on prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds . Through parallel synthesis methods, the researchers identified key structural features that enhance anti-prion activity. The study revealed compounds with approximately 40-fold improved bioactivity against PrPSc replication compared to the parent compounds .

Synthesis Trends and Research Activity

Analysis of published data on the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives shows interesting trends in research activity. Using the SciFinder database, researchers observed that 2012 was the most productive year for publications in this field . This suggests a peak of interest in these compounds during that period, possibly driven by discoveries of their biological activities.

The research interest in these compounds continues, with ongoing efforts focused on developing more efficient synthesis methods, exploring new biological activities, and improving the pharmacokinetic properties of potential drug candidates. The integration of published data from 2010 to 2020 has provided a systematic account of synthetic routes toward this class of heterocyclic compounds, filling a gap in the literature where no systematic accounts previously existed .

Future Research Directions

Based on the current state of research, several promising directions for future investigation of 2-aminopyridine-3,5-dicarbonitrile and its derivatives can be identified:

Improved Synthesis Methods

Despite recent advances, there is still room for improvement in the synthesis of 2-aminopyridine-3,5-dicarbonitrile compounds. Future research could focus on developing catalytic systems that further enhance yields, reduce reaction times, and utilize environmentally friendly conditions. Green chemistry approaches, such as solvent-free reactions or the use of biodegradable catalysts, represent promising directions for sustainable synthesis of these compounds .

Expanded Biological Screening

While significant progress has been made in understanding the anti-prion activity and adenosine receptor modulation properties of these compounds, broader screening for other biological activities could uncover new therapeutic applications. High-throughput screening against various disease targets and pathway analyses could reveal unexpected bioactivities.

Rational Drug Design

The detailed understanding of structure-activity relationships now available provides a strong foundation for rational drug design approaches. Computational methods, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses, could guide the design of next-generation derivatives with optimized biological activities and pharmacokinetic properties .

Clinical Development

Given the promising results from preclinical studies and the advancement of some derivatives to Phase II clinical trials, continued clinical development represents an important direction for future research. Long-term safety studies, optimization of dosing regimens, and combination therapies could enhance the therapeutic potential of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume